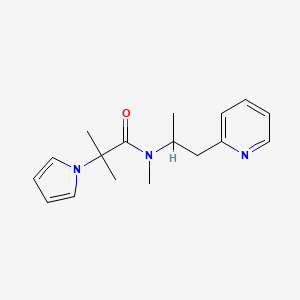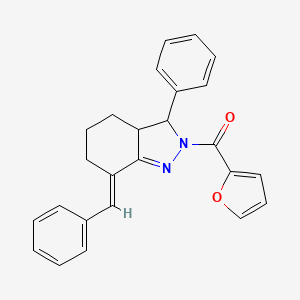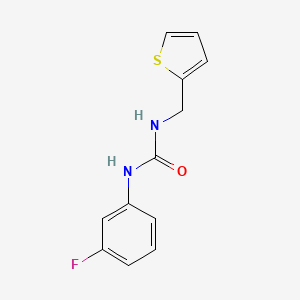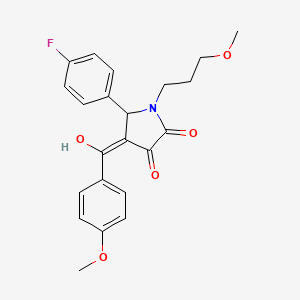
N,2-dimethyl-N-(1-methyl-2-pyridin-2-ylethyl)-2-(1H-pyrrol-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,2-dimethyl-N-(1-methyl-2-pyridin-2-ylethyl)-2-(1H-pyrrol-1-yl)propanamide, also known as JNJ-54175446, is a novel small molecule inhibitor that has shown potential in the treatment of various diseases.
作用機序
N,2-dimethyl-N-(1-methyl-2-pyridin-2-ylethyl)-2-(1H-pyrrol-1-yl)propanamide works by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a key role in the expression of genes involved in cell growth and survival. By inhibiting BRD4, N,2-dimethyl-N-(1-methyl-2-pyridin-2-ylethyl)-2-(1H-pyrrol-1-yl)propanamide can prevent the expression of these genes, leading to the inhibition of cell growth and survival.
Biochemical and Physiological Effects
N,2-dimethyl-N-(1-methyl-2-pyridin-2-ylethyl)-2-(1H-pyrrol-1-yl)propanamide has been shown to have several biochemical and physiological effects. In cancer research, N,2-dimethyl-N-(1-methyl-2-pyridin-2-ylethyl)-2-(1H-pyrrol-1-yl)propanamide has been shown to inhibit the expression of genes involved in cell proliferation and survival, leading to the inhibition of tumor growth. In inflammation research, N,2-dimethyl-N-(1-methyl-2-pyridin-2-ylethyl)-2-(1H-pyrrol-1-yl)propanamide has been shown to reduce the production of inflammatory cytokines, leading to the reduction of inflammation. In neurodegenerative disorder research, N,2-dimethyl-N-(1-methyl-2-pyridin-2-ylethyl)-2-(1H-pyrrol-1-yl)propanamide has been shown to improve cognitive function and reduce neuroinflammation.
実験室実験の利点と制限
One advantage of N,2-dimethyl-N-(1-methyl-2-pyridin-2-ylethyl)-2-(1H-pyrrol-1-yl)propanamide is its specificity for BRD4, which reduces the risk of off-target effects. Another advantage is its ability to penetrate the blood-brain barrier, making it a potential treatment for neurodegenerative disorders. However, N,2-dimethyl-N-(1-methyl-2-pyridin-2-ylethyl)-2-(1H-pyrrol-1-yl)propanamide has some limitations for lab experiments, including its relatively short half-life and the need for high concentrations to achieve therapeutic effects.
将来の方向性
There are several future directions for N,2-dimethyl-N-(1-methyl-2-pyridin-2-ylethyl)-2-(1H-pyrrol-1-yl)propanamide research. One direction is to further explore its potential use in cancer treatment, including its efficacy in combination with other cancer treatments. Another direction is to investigate its potential use in the treatment of other diseases, such as autoimmune disorders and infectious diseases. Additionally, further research is needed to optimize the dosing and administration of N,2-dimethyl-N-(1-methyl-2-pyridin-2-ylethyl)-2-(1H-pyrrol-1-yl)propanamide to maximize its therapeutic effects.
Conclusion
In conclusion, N,2-dimethyl-N-(1-methyl-2-pyridin-2-ylethyl)-2-(1H-pyrrol-1-yl)propanamide is a novel small molecule inhibitor that has shown potential in the treatment of various diseases. Its specificity for BRD4 and ability to penetrate the blood-brain barrier make it an attractive candidate for further research. However, more research is needed to fully understand its mechanism of action and optimize its therapeutic effects.
合成法
N,2-dimethyl-N-(1-methyl-2-pyridin-2-ylethyl)-2-(1H-pyrrol-1-yl)propanamide can be synthesized through a multistep process involving several chemical reactions. The synthesis starts with the reaction of 2-bromo-1-methylpyridinium iodide with 2,2-dimethyl-1,3-propanediamine to form 2-(1-methyl-2-pyridin-2-ylethyl)propan-1-amine. This intermediate is then reacted with 1H-pyrrole-1-carboxylic acid to form the final product N,2-dimethyl-N-(1-methyl-2-pyridin-2-ylethyl)-2-(1H-pyrrol-1-yl)propanamide.
科学的研究の応用
N,2-dimethyl-N-(1-methyl-2-pyridin-2-ylethyl)-2-(1H-pyrrol-1-yl)propanamide has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N,2-dimethyl-N-(1-methyl-2-pyridin-2-ylethyl)-2-(1H-pyrrol-1-yl)propanamide has shown promising results in inhibiting the growth of tumor cells and reducing tumor volume in preclinical models. Inflammation research has also shown that N,2-dimethyl-N-(1-methyl-2-pyridin-2-ylethyl)-2-(1H-pyrrol-1-yl)propanamide can reduce the production of inflammatory cytokines and improve the symptoms of inflammatory diseases. In neurodegenerative disorder research, N,2-dimethyl-N-(1-methyl-2-pyridin-2-ylethyl)-2-(1H-pyrrol-1-yl)propanamide has shown potential in improving cognitive function and reducing neuroinflammation.
特性
IUPAC Name |
N,2-dimethyl-N-(1-pyridin-2-ylpropan-2-yl)-2-pyrrol-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-14(13-15-9-5-6-10-18-15)19(4)16(21)17(2,3)20-11-7-8-12-20/h5-12,14H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDABNJHBRCMAGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=N1)N(C)C(=O)C(C)(C)N2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5458485.png)
![N-{[2-methoxy-5-oxo-6-(2-pyridin-2-ylethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl]methyl}-2-oxobutanamide](/img/structure/B5458493.png)
![N-[(1-methyl-4-phenyl-4-piperidinyl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5458498.png)
![5-methoxy-2-[3-(2-thienyl)acryloyl]phenyl 2-methylbenzoate](/img/structure/B5458502.png)
![1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-ol](/img/structure/B5458522.png)

![2-(3-methoxybenzyl)-4-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}morpholine](/img/structure/B5458537.png)

![5-ethyl-2-{1-[4-(1H-tetrazol-5-yloxy)phenyl]-1H-imidazol-2-yl}pyridine](/img/structure/B5458555.png)
![3-{[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B5458561.png)
![1-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)cyclopropanamine](/img/structure/B5458567.png)
![2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxo-N-phenylacetamide](/img/structure/B5458570.png)